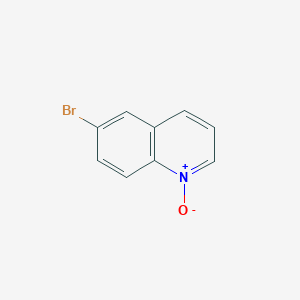
6-Bromoquinoline 1-oxide
Descripción general
Descripción
6-Bromoquinoline 1-oxide is an organic compound with the empirical formula C9H6BrNO . It has a molecular weight of 224.05 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for 6-Bromoquinoline 1-oxide is 1S/C9H6BrNO/c10-8-3-4-9-7 (6-8)2-1-5-11 (9)12/h1-6H . The structure of a related compound, 6-bromo-5-nitroquinoline-1-oxide, was determined by X-ray analysis .
Chemical Reactions Analysis
A method for the polyfunctionalization of quinolines via nitration of bromoquinolines has been developed . This method represents a new synthetic approach to convert brominated nitroquinoline derivatives into useful cyclic amines via nucleophilic-substitution (SNAr) reaction .
Physical And Chemical Properties Analysis
6-Bromoquinoline 1-oxide is a solid . Its IUPAC name is 6-bromoquinoline 1-oxide .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
6-Bromoquinoline is synthesized through the Skraup reaction, with the highest yield reported to be about 54% when using specific conditions like nitrobenzene as the oxidant, a refluxing time of 8 hours, and maintaining pH levels between 5 to 6 (Li Wei, 2011). This synthesis process and its optimization are fundamental for further research and application of this compound.
Chemical Transformations and Derivatives
Efficient and selective synthesis processes have been developed for 6-Bromoquinoline derivatives. For instance, 6-Bromoquinolines have been transformed into novel trisubstituted derivatives through lithium-halogen exchange reactions. Such transformations are crucial for creating compounds with specific properties and potential applications in various fields (A. Şahin et al., 2008).
Incorporation into Chelating Ligands
6-Bromoquinoline derivatives have been used in the Friedländer condensation, producing bidentate and tridentate derivatives. These derivatives can form biquinolines or be treated under Sonogashira conditions to afford alkynyl derivatives, indicating potential applications in coordination chemistry and catalysis (Yi Hu, Gang Zhang, R. Thummel, 2003).
Reactions with Potassium Amide
Reactions of 6-Bromoquinoline 1-oxide with potassium amide demonstrate interesting chemical pathways and mechanisms. Such studies provide insights into the chemical behavior of this compound and its derivatives, which is crucial for its application in synthetic chemistry (R. Peereboom, H. J. Hertog, 2010).
Catalytic Applications
The synthesis of 6-bromo-4-iodoquinoline and its derivatives has shown potential for use in the synthesis of biologically active compounds. The characterization and optimization of these synthesis processes expand the utility of 6-Bromoquinoline in pharmaceutical and medicinal chemistry (Wenhui Wang et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-4-9-7(6-8)2-1-5-11(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZUKCUBGTVVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)[N+](=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282388 | |
| Record name | 6-bromoquinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinoline 1-oxide | |
CAS RN |
6563-11-7 | |
| Record name | NSC25694 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromoquinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



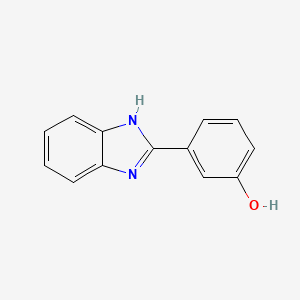
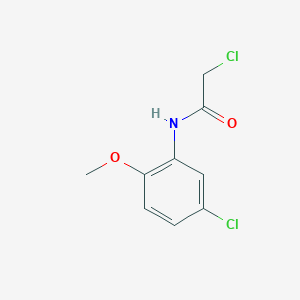
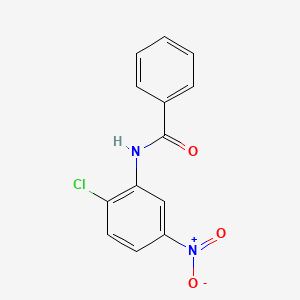
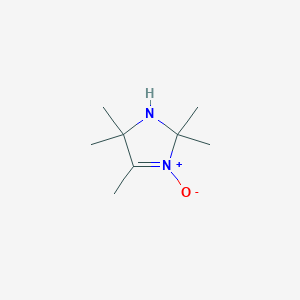

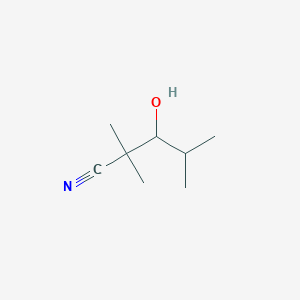
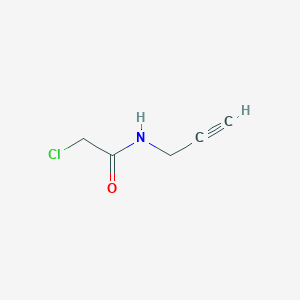
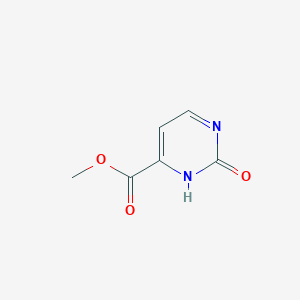
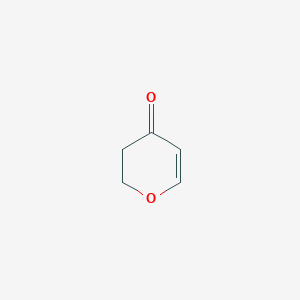
![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1594884.png)
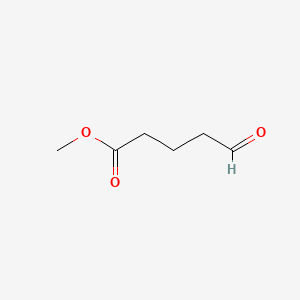
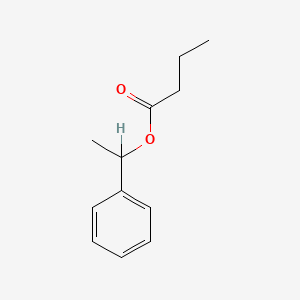
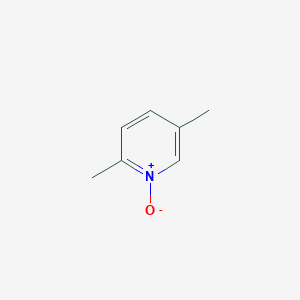
![3-[(4-Chlorophenyl)sulfonyl]propanoic acid](/img/structure/B1594888.png)